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molecular formula C14H18N2 B1269764 2-(1-Benzylpiperidin-4-yl)acetonitrile CAS No. 78056-67-4

2-(1-Benzylpiperidin-4-yl)acetonitrile

Cat. No. B1269764
M. Wt: 214.31 g/mol
InChI Key: ZKOHFVJCKMHYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254127

Procedure details

A mixture of 58 parts of ethyl α-cyano-1-(phenylmethyl)-4-piperidineacetate and 125 parts of sodium hydroxide solution 2 N is stirred for 3 hours at room temperature. The mixture is neutralized with concentrated hydrochloric acid while cooling and the solvent is evaporated. The residue is stirred for 4 hours at 150° C. in 180 parts of N,N-dimethylacetamide. The reaction mixture is cooled, filtered and the filtrate is evaporated. The residue is taken up in water and extracted with methylbenzene. The extract is dried, filtered and evaporated. The residue is distilled, yielding 35 parts (82%) of 1-(phenylmethyl)-4-piperidineacetonitrile; bp. 135°-140° C. at 0.2-0.3 mm. pressure.
[Compound]
Name
58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl α-cyano-1-(phenylmethyl)-4-piperidineacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)C(OCC)=O)#[N:2].[OH-].[Na+].Cl>>[C:16]1([CH2:15][N:12]2[CH2:13][CH2:14][CH:9]([CH2:3][C:1]#[N:2])[CH2:10][CH2:11]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
58
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl α-cyano-1-(phenylmethyl)-4-piperidineacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC)C1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
STIRRING
Type
STIRRING
Details
The residue is stirred for 4 hours at 150° C. in 180 parts of N,N-dimethylacetamide
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylbenzene
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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